molecular formula C12H19NO2 B15278877 2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol

2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol

Katalognummer: B15278877
Molekulargewicht: 209.28 g/mol
InChI-Schlüssel: CWBMBRFQIDVQET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is known for its unique structure, which includes a phenol group substituted with a methoxypropan-2-ylamino group and a methyl group. It is used primarily in research and industrial applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol typically involves the reaction of 4-methylphenol with 2-(chloromethyl)-1-methoxypropane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenol group attacks the chloromethyl group, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol is unique due to the presence of both the phenol and methoxypropan-2-ylamino groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H19NO2

Molekulargewicht

209.28 g/mol

IUPAC-Name

2-[(1-methoxypropan-2-ylamino)methyl]-4-methylphenol

InChI

InChI=1S/C12H19NO2/c1-9-4-5-12(14)11(6-9)7-13-10(2)8-15-3/h4-6,10,13-14H,7-8H2,1-3H3

InChI-Schlüssel

CWBMBRFQIDVQET-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)O)CNC(C)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.